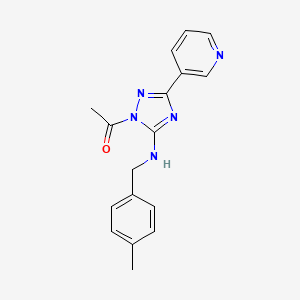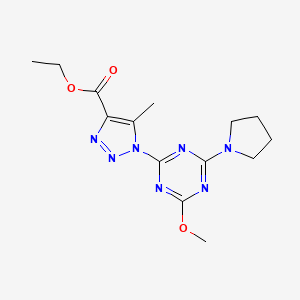
1-(1-benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(1-Benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine often involves multi-step chemical reactions that introduce the desired functional groups into the piperidine and imidazole scaffolds. For instance, the synthesis of related compounds has been achieved through reactions involving alkynylpyrroles, pyrazoles, and imidazoles as key intermediates (Wright et al., 1999). Additionally, the condensation of chalcones with diamines in the presence of catalysts like piperidine has been reported to produce imidazole-containing benzodiazepines, which share structural features with the target compound (Konda et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(1-Benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine has been elucidated through various spectroscopic techniques, including X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms and the conformation of the molecular framework. For example, the crystal structure of a related compound demonstrated a planar arrangement of the benzothiazol and imidazole rings, with the piperidine ring adopting a chair conformation, highlighting the rigidity and defined geometry of such molecules (Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 1-(1-Benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine can be inferred from studies on similar compounds, which exhibit a range of reactions due to the presence of reactive functional groups. These compounds can undergo nucleophilic substitutions, electrophilic additions, and other typical organic reactions, allowing for further chemical modifications and derivatization. The chemical properties are largely dictated by the imidazole and piperidine moieties, which can participate in hydrogen bonding and other non-covalent interactions (Shevchuk et al., 2012).
Physical Properties Analysis
The physical properties of 1-(1-Benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine, such as melting point, boiling point, solubility, and crystal structure, can be crucial for its handling and application in research and development. These properties are influenced by the molecular structure and can be studied using various analytical techniques. Similar compounds have been analyzed to determine their conformation, solubility in different solvents, and stability under various conditions (Janani et al., 2020).
Scientific Research Applications
Role in NMDA Receptor Antagonism
A related compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This antagonism is significant because the NMDA receptor is involved in a wide range of neurological processes. The compound's ability to potentiate the effects of L-DOPA in a model of Parkinson's disease highlights its potential therapeutic application in neurodegenerative disorders (Wright et al., 1999).
Antimicrobial Activity
Another dimension of research focuses on imidazole-containing compounds for their antimicrobial properties. For instance, a series of imidazole-containing 1, 5-benzodiazepines synthesized using piperidine demonstrated antimicrobial activity. These findings are crucial for developing new antimicrobial agents, especially in an era where resistance to existing antibiotics is a growing concern (Konda et al., 2011).
Molecular Labeling and Diagnostic Imaging
In diagnostic imaging, compounds like 1-(1-benzyl-L-prolyl)-4-(1H-imidazol-2-yl)piperidine can be modified for use in labeling and imaging studies. For example, mixed ligand fac-tricarbonyl complexes incorporating imidazole and piperidine derivatives have been prepared for potential use in labeling bioactive molecules, offering a method to track physiological and pathological processes in vivo (Mundwiler et al., 2004).
Chemical Synthesis and Drug Design
The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives using piperidine showcases the versatility of piperidine-based compounds in chemical synthesis. These derivatives have potential applications in drug design, illustrating the compound's importance in creating new therapeutic agents (Goli-Garmroodi et al., 2015).
properties
IUPAC Name |
[(2S)-1-benzylpyrrolidin-2-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(23-13-8-17(9-14-23)19-21-10-11-22-19)18-7-4-12-24(18)15-16-5-2-1-3-6-16/h1-3,5-6,10-11,17-18H,4,7-9,12-15H2,(H,21,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPJCNRFQOCCU-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)
![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)


![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)
![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)